2-Fluoro-6-vinylpyridine
Description
2-Fluoro-6-vinylpyridine is a pyridine derivative featuring a fluorine atom at the 2-position and a vinyl group (-CH=CH₂) at the 6-position of the aromatic ring. The fluorine atom, being highly electronegative, withdraws electron density from the pyridine ring, enhancing the compound's stability and reactivity in electrophilic substitution or coordination reactions .
This compound’s dual functionality makes it valuable in pharmaceuticals, agrochemicals, and materials science. For instance, fluorinated pyridines are often used as bioisosteres in drug design to improve metabolic stability and binding affinity . The vinyl group further allows derivatization into polymers or complex ligands, expanding its utility in catalysis and functional materials .
Properties
IUPAC Name |
2-ethenyl-6-fluoropyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FN/c1-2-6-4-3-5-7(8)9-6/h2-5H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQQAAGCZIYTIPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=NC(=CC=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90739514 | |
| Record name | 2-Ethenyl-6-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90739514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869108-67-8 | |
| Record name | 2-Ethenyl-6-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90739514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Fluorination Using Hydrogen Fluoride
The fluorination of pyridine precursors under high-pressure conditions with anhydrous hydrogen fluoride (HF) remains a cornerstone for introducing fluorine atoms. Patent CN109988101A details a method where N-serve (2-chloro-5-trifluoromethylpyridine) undergoes HF treatment in the presence of mixed antimony chloride fluoride catalysts (SbCl₂F₃ and SbCl₃F₂).
Reaction Conditions :
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Catalyst : SbCl₂F₃/SbCl₃F₂ (1:1 ratio, 1g each per 200g substrate)
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Temperature : 120–130°C
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Pressure : 3.0–4.0 MPa
The reaction proceeds via nucleophilic aromatic substitution (SNAr), where HF displaces chloride at the ortho position. Pressure regulation is critical to avoid side reactions, such as over-fluorination or ring degradation. Post-reaction neutralization with ammonium hydroxide ensures the isolation of high-purity 2-fluoro-6-trifluoromethylpyridine, which can serve as a precursor for further functionalization.
Bromination-Fluorination Tandem Reactions
Patent CN102898358A outlines a two-step approach for fluoropyridine synthesis:
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Bromination : Tribromophosphine (PBr₃) brominates 2-hydroxyl-5-nitro-6-picoline at the 2-position, achieving 92.8% yield.
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Fluorination : The brominated intermediate undergoes HF treatment under catalytic conditions to replace bromine with fluorine.
Key Optimization Parameters :
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Solvent : Acetonitrile for bromination, methanol for hydrogenation.
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Catalyst : Raney nickel for nitro group reduction (90% yield).
This method’s versatility allows adaptation for 2-fluoro-6-vinylpyridine by substituting the nitro group with a vinyl moiety post-fluorination.
Vinylation Techniques
Suzuki-Miyaura Cross-Coupling
The introduction of a vinyl group via palladium-catalyzed coupling is a widely adopted strategy. As described in methodological analyses, 2-fluoro-6-bromopyridine reacts with vinyl boronic acid under Suzuki conditions:
Reaction Setup :
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Catalyst : Pd(PPh₃)₄ (2 mol%)
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Base : K₂CO₃
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Solvent : Tetrahydrofuran (THF)
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Temperature : 80°C
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Yield : ~85%
Mechanistic Insight :
The palladium catalyst facilitates oxidative addition of the bromopyridine, followed by transmetallation with the vinyl boronic acid. Reductive elimination yields the desired vinylpyridine. Purification via ethanol/water recrystallization enhances purity to >98%.
Green Synthesis Using Bio-Renewable Solvents
Recent advances prioritize sustainability. A multigram synthesis of 2-vinylpyridine employs trichloroisocyanuric acid (TCCA) as a chlorinating agent and bio-renewable solvents (e.g., ethyl lactate). Adapting this for this compound involves:
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Chlorination : TCCA converts 2-amino-6-methylpyridine to 2-chloro-6-methylpyridine.
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Vinylation : Heck coupling with ethylene gas under Pd catalysis.
Advantages :
Integrated Multi-Step Synthesis
| Step | Reagent/Conditions | Yield |
|---|---|---|
| Oxidation | KMnO₄, H₂O, 100°C | 45% |
| Acid chloride formation | SOCl₂ | 80%* |
| Vinylation | Vinyl magnesium bromide | 70%* |
*Theoretical yields based on analogous reactions.
Critical Analysis of Methodologies
Catalyst Efficiency
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-6-vinylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Addition Reactions: The vinyl group can participate in addition reactions with electrophiles.
Polymerization: The vinyl group can undergo polymerization to form poly(vinylpyridine) derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can replace the fluorine atom in the presence of a suitable catalyst.
Addition: Electrophiles like halogens or hydrogen halides can add to the vinyl group under mild conditions.
Polymerization: Radical initiators or Lewis acids can catalyze the polymerization of the vinyl group.
Major Products Formed
Substitution: Products include 2-substituted-6-vinylpyridines.
Addition: Products include 6-substituted-2-fluoropyridines.
Polymerization: Poly(vinylpyridine) derivatives with various functional groups.
Scientific Research Applications
Applications in Organic Synthesis
2F6VP serves as a valuable building block in organic synthesis. It is utilized in:
- Synthesis of Complex Molecules : The compound acts as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
- Fluorinated Materials : Its fluorine content enhances the stability and reactivity of the resulting compounds, making them suitable for high-performance applications.
Materials Science
In materials science, 2F6VP is employed in the development of novel materials with unique properties:
| Application Area | Description |
|---|---|
| Conductive Polymers | Used in the synthesis of conductive polymers for electronic applications. |
| Coatings | Acts as a precursor for coatings that require enhanced chemical resistance. |
| Nanocomposites | Incorporated into nanocomposite materials to improve mechanical properties. |
Case Study: Conductive Polymers
Research has demonstrated that polymers derived from 2F6VP exhibit improved electrical conductivity compared to their non-fluorinated counterparts, making them suitable for applications in flexible electronics and sensors .
Medicinal Chemistry
In medicinal chemistry, 2F6VP is explored for its potential as a pharmacophore:
- Drug Design : The compound's ability to interact with biological targets makes it a candidate for drug development.
- Antiviral Activity : Studies indicate that derivatives of 2F6VP show promise in inhibiting viral replication, suggesting potential therapeutic uses .
Environmental Applications
The environmental impact of fluorinated compounds has led to increased interest in their degradation and remediation:
Mechanism of Action
The mechanism of action of 2-Fluoro-6-vinylpyridine is primarily influenced by the electron-withdrawing effect of the fluorine atom and the reactivity of the vinyl group. The fluorine atom reduces the electron density on the pyridine ring, making it less basic and more electrophilic. This enhances the compound’s ability to participate in electrophilic aromatic substitution reactions. The vinyl group, on the other hand, can undergo polymerization and addition reactions, contributing to the compound’s versatility in chemical synthesis .
Comparison with Similar Compounds
Table 1: Key Properties of 2-Fluoro-6-vinylpyridine and Analogues
Structural and Functional Insights
Electronic Effects :
- Fluorine at the 2-position consistently withdraws electron density, stabilizing the pyridine ring and directing electrophilic substitution to the 4-position .
- Substituents at the 6-position modulate reactivity:
- Vinyl : Enhances conjugation, enabling polymerization (e.g., via radical initiation) .
- Methyl: Electron-donating, reducing ring acidity compared to cyano or fluorine substituents .
- Cyano: Strong electron withdrawal increases electrophilicity, favoring nucleophilic attacks .
Steric and Lipophilic Considerations :
- Bulky groups (e.g., phenyl, trifluoromethylphenyl) increase steric hindrance, limiting reactivity but improving binding to hydrophobic pockets in proteins .
- Difluoroethyl and trifluoromethyl groups enhance lipophilicity, improving membrane permeability in agrochemicals .
Applications: Pharmaceuticals: 2-Fluoro-6-phenylpyridine and derivatives are used as obviators or bioisosteres due to fluorine’s metabolic stability . Agrochemicals: Trifluoromethyl-substituted pyridines (e.g., ) exhibit prolonged environmental persistence. Materials Science: Vinyl-substituted pyridines serve as monomers for conductive polymers .
Research Findings and Trends
- Synthetic Methods : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is widely used to introduce aryl/vinyl groups at the 6-position .
- Biological Activity : Fluorine and trifluoromethyl groups in pyridines correlate with enhanced herbicidal and insecticidal potency .
- Emerging Applications : Vinyl-functionalized pyridines are gaining traction in metal-organic frameworks (MOFs) for gas storage .
Biological Activity
2-Fluoro-6-vinylpyridine is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, synthesis, and applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound features a pyridine ring with a vinyl group and a fluorine atom at the 2-position. Its molecular formula is and it possesses a molecular weight of approximately 139.13 g/mol. The presence of the fluorine atom enhances its electrophilic character, which can influence its reactivity in biological systems.
Biological Activities
The biological activity of this compound has been explored in several studies, indicating various pharmacological effects:
- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit antimicrobial properties. The electron-withdrawing effect of the fluorine atom may enhance the compound's ability to disrupt microbial cell membranes or inhibit critical enzymes involved in microbial metabolism .
- Anticancer Potential : Some studies suggest that this compound analogs can induce apoptosis in cancer cells. The mechanism may involve the modulation of cellular signaling pathways or direct interaction with DNA .
- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, including those involved in metabolic pathways related to cancer and other diseases. Its ability to bind to specific active sites may provide insights into developing targeted therapies .
Data Table: Summary of Biological Activities
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Antimicrobial | Disruption of cell membranes | |
| Anticancer | Induction of apoptosis | |
| Enzyme inhibition | Binding to active sites |
Case Studies
- Antimicrobial Study : A study evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound, against Gram-positive and Gram-negative bacteria. Results indicated significant inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.
- Cancer Cell Line Testing : In vitro tests on cancer cell lines demonstrated that derivatives of this compound could induce apoptosis through caspase activation pathways. This study highlighted the compound's potential in developing anticancer agents targeting resistant cancer types .
- Enzyme Interaction Analysis : A recent investigation focused on the interaction of this compound with specific enzymes involved in metabolic processes. The findings revealed that the compound could effectively inhibit pancreatic lipase, which is crucial for fat digestion, thereby suggesting its potential role in obesity management .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-Fluoro-6-vinylpyridine, and how are reaction conditions optimized?
- Methodology : Synthesis typically involves halogenated pyridine precursors (e.g., 2-fluoro-6-bromopyridine) subjected to vinylation via cross-coupling reactions. Nickel- or palladium-catalyzed protocols (e.g., Stille, Suzuki, or Heck couplings) are common. Optimization includes screening catalysts (e.g., NiCl₂(dppe)), ligands (e.g., phosphine-based), and solvents (e.g., DMF or THF) under inert atmospheres. Reaction monitoring via TLC or GC-MS ensures yield maximization (≥90%) and by-product minimization .
- Key Parameters : Temperature (80–120°C), catalyst loading (5–10 mol%), and reaction time (12–24 hrs). Purification via column chromatography or recrystallization .
Q. How is the molecular structure of this compound confirmed post-synthesis?
- Methodology : Use X-ray crystallography for definitive structural elucidation, as demonstrated for fluorinated pyridine derivatives . Complementary techniques include:
- NMR : ¹⁹F NMR (δ ≈ -120 ppm for C-F), ¹H NMR (vinyl protons at δ 5.0–6.5 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺.
- FT-IR : C-F stretching (1000–1100 cm⁻¹) and vinyl C=C (1600–1680 cm⁻¹) .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodology : Follow SDS guidelines for pyridine derivatives:
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
- First Aid : Flush eyes/skin with water for 15 mins; seek medical attention for irritation .
Advanced Research Questions
Q. How can catalytic systems be optimized to enhance vinylation efficiency while minimizing side reactions?
- Methodology : Compare Ni vs. Pd catalysts in cross-coupling reactions using Design of Experiments (DoE). Key factors:
- Ligand Effects : Bulky ligands (e.g., PCy₃) improve steric control.
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance catalyst stability.
- Additives : K₂CO₃ or CsF to scavenge halide by-products.
Q. What role does the fluorine substituent play in modulating reactivity for cross-coupling or polymerization applications?
- Methodology : Evaluate electronic effects via Hammett constants (σₚ ≈ 0.06 for C-F) and computational DFT studies. Fluorine’s electron-withdrawing nature:
- Activates Pyridine Ring : Enhances electrophilicity for nucleophilic vinylation.
- Steric Impact : Minimal, allowing for regioselective functionalization.
- Experimental Validation : Compare reaction rates with non-fluorinated analogs (e.g., 6-vinylpyridine) .
Q. How should researchers address contradictory data in reported reaction yields or by-product profiles?
- Methodology : Systematic troubleshooting steps:
Reproduce Conditions : Verify reagent purity (e.g., anhydrous solvents).
By-Product Analysis : Use LC-MS or ²D NMR to identify impurities (e.g., dehalogenated products).
Kinetic Studies : Monitor reaction progress at intervals to pinpoint side reactions.
Q. What strategies are effective for assessing environmental impact when ecological toxicity data is unavailable?
- Methodology : Apply read-across principles using structurally similar compounds (e.g., 2-fluoropyridine):
- PBT Assessment : Estimate persistence (t₁/₂ > 60 days in water) and bioaccumulation (log Kow ≈ 1.5).
- Ecotoxicity Testing : Use Daphnia magna acute toxicity assays (EC₅₀) as a proxy .
Q. How can computational methods predict the reactivity of this compound in novel reactions?
- Methodology :
- DFT Calculations : Optimize transition states for vinyl group participation in cycloadditions or Diels-Alder reactions.
- Molecular Dynamics : Simulate solvent effects on reaction pathways.
- Software : Gaussian (B3LYP/6-31G*) or ORCA for energy profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
